2-(1H-imidazol-1-yl)acetamide

Übersicht

Beschreibung

2-(1H-imidazol-1-yl)acetamide is a chemical compound with the molecular formula C5H7N3O . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Synthesis Analysis

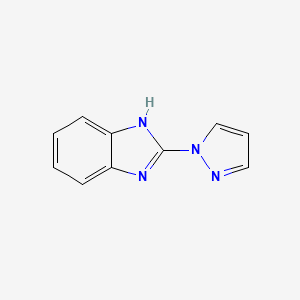

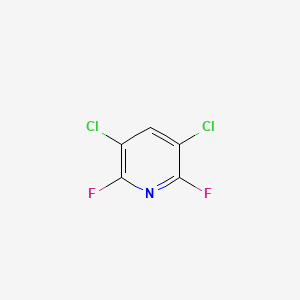

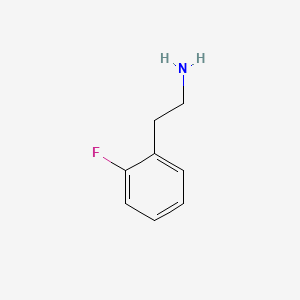

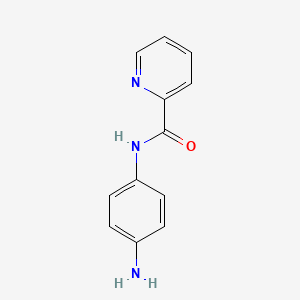

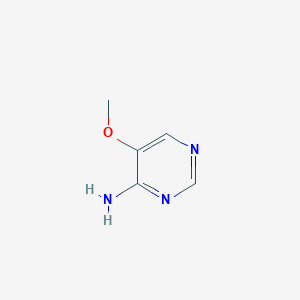

The synthesis of imidazole derivatives has been widely investigated for their antimicrobial actions . The synthesis of 2-(1H-imidazol-1-yl)acetamide and similar compounds typically involves the reaction of acetate derivatives of benzimidazole with appropriate amines .Molecular Structure Analysis

The molecular structure of 2-(1H-imidazol-1-yl)acetamide consists of a five-membered imidazole ring attached to an acetamide group . The molecular weight of this compound is 125.13 .Chemical Reactions Analysis

Imidazole derivatives, including 2-(1H-imidazol-1-yl)acetamide, are known for their broad range of chemical and biological properties . They are key components in functional molecules used in a variety of applications .Physical And Chemical Properties Analysis

Imidazole is an amphoteric compound, meaning it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .Wissenschaftliche Forschungsanwendungen

-

Pharmaceutical Research

- “2-(1H-imidazol-1-yl)acetamide” is a compound that contains an imidazole ring, which is known for its broad range of chemical and biological properties .

- It has been used as a reagent for the synthesis of other organic compounds, as a biological assay tool to study enzymes and proteins, and as a potential drug candidate for the treatment of various diseases.

- The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

- There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .

-

Antimicrobial Activity

- In a study, some 2-(1H-benzo[d]imidazol-1-yl)acetamide derivatives were synthesized and evaluated for their antibacterial activity against gram positive and gram negative bacteria .

- The antibacterial activity of the synthesized compounds was determined using the zone of inhibition method .

- The results revealed that the antibacterial action of the synthesized compounds was dose dependent .

- The presence of small substituents in the compounds was not favorable for antibacterial activity whereas aromatic as well as heteroaromatic ring in the amine favored antibacterial action .

-

Antifungal Activity

- A new series of 2-(1H-imidazol-1-yl)acetamide derivatives were synthesized and evaluated for their antifungal activity .

- The antifungal activity was evaluated against Candida albicans species and non-albicans Candida species .

- The results showed that the compounds had antifungal activity, but the details of the results were not provided .

-

Anti-hypertensive Potential

- Hadizadeh et al. synthesized 2-(2-(1H-imidazol-1-yl)ethyl)-4-(1-benzyl-2-(substituted thio)-1H-imidazol-5-yl)-5-(substituted carbonyl)-6-methyl-1, 4-dihydropyridine-3-substituted carboxylic acid and evaluated for antihypertensive potential in rats .

- The results of anti-hypertensive activity were summarized in the study .

-

Anti-HIV Activities

-

Antioxidant Activities

-

Anti-tubercular Activity

- Nandha et al. synthesized 2-((1H-imidazol-1-yl)methyl)-6-substituted-5-fluoro-1H-benzo[d]imidazole and evaluated for anti-tubercular activity against Mycobacterium tuberculosis strain by MABA assay using Isoniazid as a reference drug .

- The specific methods of application or experimental procedures, technical details or parameters, and the thorough summary of the results or outcomes obtained were not provided in the source .

-

Catalyst in Chemical Reactions

- A conjugate acid-base bi-functional polymeric ionic liquid (CAB-PIL) containing 3-(carboxymethyl)-1-vinyl-1H-imidazol-3-ium chloride (CEImCl) and 2-(1-vinyl-1H-imidazol-3-ium-3-yl) acetate (CCIm) was synthesized and used as a catalyst for the cycloaddition reaction of epoxides with CO2 .

- The specific methods of application or experimental procedures, technical details or parameters, and the thorough summary of the results or outcomes obtained were not provided in the source .

-

Anticancer Activity

- The imidazole derivatives possess extensive spectrum of biological activities such as anticancer activities .

- The specific methods of application or experimental procedures, technical details or parameters, and the thorough summary of the results or outcomes obtained were not provided in the source .

-

Antitubercular Activity

- The imidazole derivatives possess extensive spectrum of biological activities such as antitubercular activities .

- The specific methods of application or experimental procedures, technical details or parameters, and the thorough summary of the results or outcomes obtained were not provided in the source .

-

Antidiabetic Activity

- The imidazole derivatives possess extensive spectrum of biological activities such as antidiabetic activities .

- The specific methods of application or experimental procedures, technical details or parameters, and the thorough summary of the results or outcomes obtained were not provided in the source .

-

Antimalarial Activity

- The imidazole derivatives possess extensive spectrum of biological activities such as antimalarial activities .

- The specific methods of application or experimental procedures, technical details or parameters, and the thorough summary of the results or outcomes obtained were not provided in the source .

Safety And Hazards

Zukünftige Richtungen

Imidazole derivatives have become an important synthon in the development of new drugs . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These compounds are key components to functional molecules that are used in a variety of everyday applications . Therefore, the future direction in this field could involve the development of novel methods for the regiocontrolled synthesis of substituted imidazoles .

Eigenschaften

IUPAC Name |

2-imidazol-1-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c6-5(9)3-8-2-1-7-4-8/h1-2,4H,3H2,(H2,6,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEAVLRNBGURMFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30351875 | |

| Record name | 2-(1H-imidazol-1-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-imidazol-1-yl)acetamide | |

CAS RN |

65991-91-5 | |

| Record name | 2-(1H-imidazol-1-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

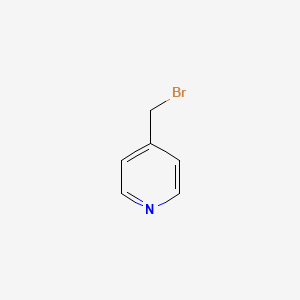

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1298854.png)